6-Chloro-N-methoxy-N-methylpicolinamide

Vue d'ensemble

Description

6-Chloro-N-methoxy-N-methylpicolinamide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Chloro-N-methoxy-N-methylpicolinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

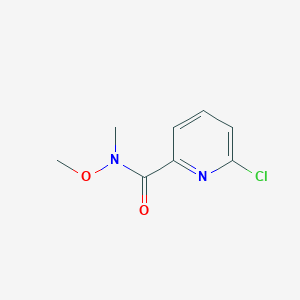

This compound is characterized by the presence of a chloro substituent on the aromatic ring and methoxy and methyl groups attached to the nitrogen atoms. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or receptors associated with tumor growth and proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably, it has shown promising results in inhibiting the growth of:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Colorectal Cancer (HCT-116)

- Hepatocellular Carcinoma (HepG2)

The compound's efficacy was assessed using a single-dose testing protocol against a panel of 60 human cancer cell lines, revealing significant antiproliferative effects with IC50 values ranging from to depending on the cell line tested .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. It demonstrated effectiveness against several bacterial strains, suggesting a potential role in treating infections. The minimum inhibitory concentrations (MICs) were reported to be within the range suitable for therapeutic use .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits unique properties that enhance its biological activity. The following table summarizes key differences:

| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| This compound | Chloro, Methoxy, Methyl groups | 0.1 - 0.5 µM | Low MIC values |

| 3-Bromo-6-chloro-N-methoxy-N-methylpicolinamide | Bromine instead of Chlorine | Higher IC50 values | Moderate MIC values |

| N-Methylpicolinamide | Lacks Chloro and Methoxy groups | Significantly lower | Higher MIC values |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines indicated that this compound effectively inhibited cell proliferation through apoptosis induction mechanisms .

- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent .

- Synergistic Effects : Research indicates that when combined with other chemotherapeutic agents, this compound enhances overall efficacy, suggesting a possible role in combination therapies for cancer treatment .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The chloro group at the 6-position undergoes nucleophilic displacement under basic conditions. For example:

-

Aminolysis : Reaction with amines (e.g., 4-aminophenol) in polar aprotic solvents like DMF or DMSO, using bases such as potassium carbonate or cesium carbonate at 50–80°C, yields ether-linked derivatives .

-

Alkoxylation : Substitution with alkoxy groups (e.g., pyrimidin-5-ol) occurs via microwave-assisted synthesis with potassium tert-butoxide, producing biaryl ether derivatives .

Key reaction parameters :

| Condition | Solvent | Base | Temperature | Time |

|---|---|---|---|---|

| Aminolysis | DMF/DMSO | K₂CO₃/Cs₂CO₃ | 50–80°C | 2–48 h |

| Microwave alkoxylation | DMF | KOtBu | 80°C | 16 h |

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in THF/water mixtures to form biaryl derivatives .

-

Heck Reaction : Couples with alkenes (e.g., styrene) using Pd(OAc)₂ and triethylamine in DMF, yielding substituted alkenylpyridines .

Example transformation :

Grignard and Organometallic Additions

The chloro group reacts with Grignard reagents (e.g., MeMgBr) in THF at –10°C to 25°C, forming alkyl- or aryl-substituted pyridines via carbon-carbon bond formation .

Selectivity note : The electron-withdrawing methoxy and methylamide groups direct substitution to the chloro-bearing position.

Oxidation and Functional Group Interconversion

-

Chloride Oxidation : Treatment with KMnO₄ or CrO₃ under acidic conditions converts the chloro group to a carbonyl, yielding pyridone derivatives .

-

Demethylation : Exposure to BBr₃ in CH₂Cl₂ at 0°C cleaves the methoxy group, forming a hydroxyl intermediate .

Critical observation : Demethylation is a minor metabolic pathway in hepatic microsomes, as observed in structurally related compounds .

Cyclization and Heterocycle Formation

Under dehydrating conditions (e.g., PCl₅ or POCl₃), the amide moiety participates in cyclization reactions to form fused pyridine heterocycles .

Representative reaction :

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base (e.g., NaOH) cleaves the methoxy-N-methylamide group, yielding 6-chloropicolinic acid .

-

Thermal Degradation : At >150°C, decomposition via retro-amide bond cleavage generates volatile byproducts, including methylamine and CO₂.

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization makes it valuable in synthesizing bioactive molecules, particularly kinase inhibitors . Further studies should explore its catalytic asymmetric transformations and applications in medicinal chemistry.

Propriétés

IUPAC Name |

6-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSPRYGYLWAQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728435 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192437-72-2 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.